1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features both indazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole and thiazole rings, followed by their coupling to form the final product. Common synthetic methods include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro compounds to form the indazole ring.
Formation of Thiazole Rings: Thiazole rings can be synthesized through the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole moiety.
Thiazole Derivatives: Compounds like thiazole and benzothiazole share the thiazole moiety.
Uniqueness
1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is unique due to its combination of indazole and thiazole rings, which confer a broad range of biological activities and potential therapeutic applications .
Biological Activity
The compound 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multicomponent reactions, which have been shown to yield various biologically active derivatives. A notable method includes a three-component Povarov reaction that combines indazol-5-amines with methylene active ketones and aldehydes, resulting in high yields of the desired products .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro studies have demonstrated that certain analogs can reduce the viability of cancer cell lines by over 50% at concentrations as low as 10 µM. In vivo studies further support these findings, showing tumor size reduction in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies utilizing the paper disc diffusion method revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 8.5 µM depending on the specific strain tested .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to its chemical structure can significantly impact its biological activity. For example:
- Substituents on the indazole ring can enhance binding affinity to target proteins.
- The presence of a thiazole moiety has been associated with increased potency against specific cancer cell lines.
Case Study 1: ROCK Inhibition
A derivative of the compound was tested for its ability to inhibit Rho-associated protein kinase (ROCK), an important target in cancer therapy. The compound exhibited a binding affinity in the nanomolar range (Kd < 2 nM) and an IC50 value of 0.5 nM against ROCK2, outperforming the reference drug netarsudil .
Case Study 2: Anti-fibrotic Effects
In a study focusing on liver fibrosis, compounds derived from this structure showed promising results in inhibiting hepatic stellate cell activation. The treatment led to a significant reduction in collagen deposition, indicating potential as anti-fibrotic agents .
Data Tables
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c23-15-9-11(17(24)19-6-5-14-18-7-8-25-14)10-22(15)16-12-3-1-2-4-13(12)20-21-16/h1-4,7-8,11H,5-6,9-10H2,(H,19,24)(H,20,21) |
InChI Key |
PLXSOXHZELMJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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